molecular formula C5H7ClN2O2 B2931892 1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride CAS No. 2309629-87-4

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Cat. No. B2931892
CAS RN: 2309629-87-4
M. Wt: 162.57
InChI Key: XDRBNORUEUXHFE-UHFFFAOYSA-N
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Description

“1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” is a chemical compound with the molecular weight of 126.11 . It is also known as “3-amino-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione” and has the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" .


Molecular Structure Analysis

The molecular structure of “1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride” can be represented by the InChI code "1S/C5H6N2O2/c1-7-4(8)2-3(6)5(7)9/h2H,6H2,1H3" . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Scientific Research Applications

Enantioselective Synthesis

Enantiomerically Enriched Bicyclic Hydroxamic Acids : The cyclocondensation of L-α-aminohydroxamic acids with keto acids, including structures similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," results in enantiomerically enriched bicyclic hydroxamic acids. These compounds are synthesized in a chemo- and stereoselective manner, demonstrating significant potential for the development of pharmaceuticals due to their stereochemical properties (Hoshino et al., 2013).

Organic Synthesis and Applications

Acylation of Pyrrolidine-2,4-diones : The study outlines a method for acylating pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, showcasing a novel approach to modifying pyrrolidine diones. This research could offer insight into functionalizing compounds related to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione" for various industrial and pharmaceutical applications (Jones et al., 1990).

Corrosion Inhibition

1H-pyrrole-2,5-dione Derivatives as Corrosion Inhibitors : Research on 1H-pyrrole-2,5-dione derivatives, including compounds with structural similarities to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," highlights their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings are crucial for industrial applications, particularly in enhancing the durability of metals (Zarrouk et al., 2015).

Computational Chemistry and Material Science

Computational Analysis of Mannich Base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione : A computational study on SFAP, a Mannich base similar to "1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione," provides insights into its equilibrium geometry, vibrational spectra, and electronic structure. This research is significant for understanding the molecular behavior and potential applications of such compounds in material science and pharmaceuticals (Boobalan et al., 2014).

properties

IUPAC Name

1-amino-3-methylpyrrole-2,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c1-3-2-4(8)7(6)5(3)9;/h2H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRBNORUEUXHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-amino-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

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